

A Comprehensive Technical Guide to the Chemical Properties of Baricitinib-d5

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical properties of **Baricitinib-d5**, a deuterated analog of the Janus kinase (JAK) inhibitor Baricitinib. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies utilizing this stable isotopelabeled compound.

Core Chemical Properties

Baricitinib-d5 is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Baricitinib due to its similar chemical and physical properties to the parent drug, with the key difference being its increased mass from the deuterium isotopes. This mass difference allows for clear differentiation in mass spectrometry-based analytical methods.

Quantitative Data Summary

The fundamental chemical and physical properties of **Baricitinib-d5** are summarized in the table below for easy reference and comparison.



Property	Value	Source(s)
Molecular Formula	C16H12D5N7O2S	[1][2][3][4][5]
Molecular Weight	376.45 g/mol	[1][2][3][5]
CAS Number	1564241-79-7	[1][2][3][5]
Appearance	Off-white solid	[2]
Isotopic Enrichment	>95%	[4]
Purity (HPLC)	>95%	[4]
Predicted pKa	11.66 ± 0.50 (for Baricitinib)	[6]
Storage Temperature	-20°C	[4]

Solubility

The solubility of a compound is a critical parameter for its handling and use in experimental settings. **Baricitinib-d5** exhibits solubility in various organic solvents.

Solvent	Solubility	Source(s)
Dimethyl Sulfoxide (DMSO)	10 mM	[1]
Acetonitrile	Soluble	[2]

For the parent compound, Baricitinib, more extensive solubility data is available, which can serve as a useful reference for its deuterated analog. Baricitinib is soluble in DMSO (up to 30 mg/mL) and Dimethylformamide (DMF) (up to 50 mg/mL).[6]

Stability

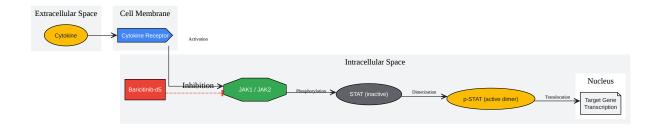
While specific long-term stability studies on **Baricitinib-d5** are not readily available in the public domain, information on the stability of Baricitinib provides valuable insights. Baricitinib is reported to be stable for at least two years from the date of purchase when stored as a solid at -20°C.[6] Solutions of Baricitinib in DMSO or DMF may be stored at -20°C for up to three months.[6]



Forced degradation studies on Baricitinib have shown that it is labile under hydrolytic (acidic, basic, and neutral) and photolytic conditions, leading to the formation of several degradation products.[7][8] It was found to be stable under oxidative conditions (hydrogen peroxide).[7] These findings suggest that **Baricitinib-d5** should be handled with care, avoiding prolonged exposure to harsh pH conditions and light to maintain its integrity.

Mechanism of Action: The JAK-STAT Signaling Pathway

Baricitinib is a selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are key enzymes in the JAK-STAT signaling pathway.[9] This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors involved in inflammation and immune function.[2][10][11][12][13][14][15] The inhibition of JAK1 and JAK2 by Baricitinib leads to the downstream modulation of gene expression, thereby exerting its immunomodulatory effects.[16]



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Figure 1: Simplified JAK-STAT Signaling Pathway and the inhibitory action of Baricitinib.

Experimental Protocols: Quantification of Baricitinib



Baricitinib-d5 is an ideal internal standard for the quantification of Baricitinib in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative experimental protocol adapted from published methods.[17][18][19][20][21][22] [23]

Sample Preparation (Plasma)

- Spiking: To 100 μ L of plasma sample, add a known concentration of **Baricitinib-d5** working solution (e.g., 10 μ L of 150 ng/mL) to serve as the internal standard.[21]
- Protein Precipitation: Add 200-300 μ L of cold acetonitrile to the plasma sample to precipitate proteins.[21][23]
- Vortex and Centrifuge: Vortex the mixture thoroughly for approximately 1 minute, followed by centrifugation at high speed (e.g., 4000-5600 x g) for 5-8 minutes to pellet the precipitated proteins.[17][23]
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[17]
- Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 μL) of the mobile phase.[17]
- Injection: Inject a small volume (e.g., 5 μL) of the reconstituted sample into the LC-MS/MS system.[17]

Liquid Chromatography Conditions

- Column: A reverse-phase C18 column or a HILIC column can be used. For example, an Acquity UPLC HILIC BEH 1.7 μm, 2.1 x 50 mm column.[17][18]
- Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase
 consists of a mixture of acetonitrile and an aqueous solution with a modifier like formic acid
 or ammonium acetate. For instance, a mobile phase of 0.1% formic acid in acetonitrile and
 20 mM ammonium acetate (pH 3) (97:3 v/v).[17][18]

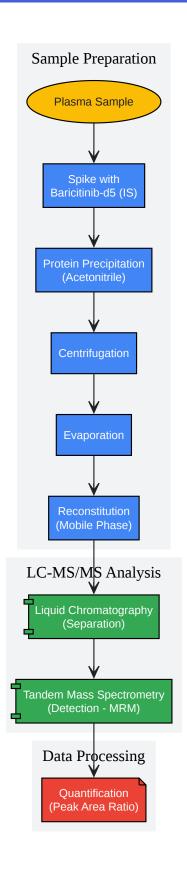


- Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
- Column Temperature: Maintain the column at a constant temperature, for example, 40°C.

Mass Spectrometry Conditions

- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used.[17]
 [18]
- Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
- MRM Transitions:
 - Baricitinib: m/z 372.15 → 251.24[17][18]
 - Baricitinib-d5 (Internal Standard): m/z 377.2 → 253.2[20]





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Figure 2: A typical experimental workflow for the quantification of Baricitinib using **Baricitinib- d5** as an internal standard.

Conclusion

Baricitinib-d5 is a critical tool for the accurate and precise quantification of Baricitinib in various biological matrices. Its well-defined chemical properties and predictable behavior, analogous to the parent compound, make it an excellent internal standard for LC-MS/MS-based bioanalytical methods. This guide provides essential technical information to aid researchers in the effective utilization of **Baricitinib-d5** in their studies. As with any scientific endeavor, it is recommended to consult specific product data sheets and relevant literature for the most up-to-date and detailed information.

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